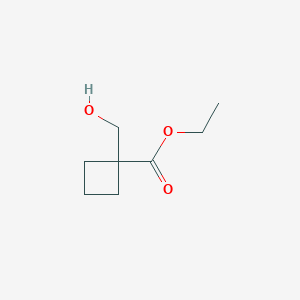

Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-2-11-7(10)8(6-9)4-3-5-8/h9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWMQFMMZBJUHID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50576644 | |

| Record name | Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50576644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1195-81-9 | |

| Record name | Cyclobutanecarboxylic acid, 1-(hydroxymethyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1195-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50576644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate" chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate is a substituted cyclobutane derivative with potential applications as a building block in organic synthesis and medicinal chemistry. Its bifunctional nature, possessing both a hydroxyl group and an ethyl ester, makes it a versatile intermediate for the introduction of the 1-(hydroxymethyl)cyclobutane-1-carbonyl moiety into larger molecules. This technical guide provides a comprehensive overview of its chemical properties, a hypothetical synthesis protocol, and safety information based on available data. Due to a lack of extensive studies in publicly accessible literature, experimental data for several physical and spectroscopic properties are currently unavailable.

Chemical Properties

This compound, with the CAS number 1195-81-9, is an organic compound featuring a strained cyclobutane ring.[1] This structural feature can influence its reactivity.[1] The molecule's chemical identity and computed properties are summarized below.

Table 1: Chemical Identifiers and Computed Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 1195-81-9 | PubChem[2] |

| Molecular Formula | C₈H₁₄O₃ | PubChem[2] |

| Molecular Weight | 158.19 g/mol | PubChem[2] |

| Canonical SMILES | CCOC(=O)C1(CCC1)CO | PubChem[2] |

| InChI Key | PWMQFMMZBJUHID-UHFFFAOYSA-N | PubChem[2] |

| Computed XLogP3 | 0.6 | PubChem[2] |

| Computed Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Computed Hydrogen Bond Acceptor Count | 3 | PubChem[2] |

| Computed Rotatable Bond Count | 3 | PubChem[2] |

Table 2: Physical Properties

| Property | Value | Notes |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available | The presence of a hydroxyl group suggests potential for hydrogen bonding, which may influence its solubility.[1] |

Synthesis and Experimental Protocols

Hypothetical Synthesis Workflow

References

Technical Guide: Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate (CAS 1195-81-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate, with the CAS number 1195-81-9, is a substituted cyclobutane derivative of interest in medicinal chemistry and organic synthesis. The cyclobutane motif is increasingly recognized for its ability to impart unique three-dimensional conformations to molecules, which can lead to improved potency, selectivity, and pharmacokinetic properties in drug candidates.[1][2][3] This technical guide provides a comprehensive overview of the available data on this compound, including its chemical properties, a plausible synthetic route with detailed experimental considerations, and a discussion of its potential applications in drug discovery.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data has been compiled from various chemical databases and suppliers.[4]

| Property | Value |

| CAS Number | 1195-81-9 |

| Molecular Formula | C₈H₁₄O₃ |

| Molecular Weight | 158.19 g/mol |

| IUPAC Name | This compound |

| Synonyms | Ethyl 1-(hydroxymethyl)cyclobutanecarboxylate, Cyclobutanecarboxylic acid, 1-(hydroxymethyl)-, ethyl ester |

| Appearance | No data available |

| Boiling Point | No data available |

| Melting Point | No data available |

| Density | No data available |

| Solubility | No data available |

Synthesis

Proposed Synthetic Pathway:

A proposed synthetic route for this compound.

Step 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate

The synthesis of the key intermediate, diethyl 1,1-cyclobutanedicarboxylate, can be achieved through the reaction of diethyl malonate with 1,3-dibromopropane in the presence of a base, such as sodium ethoxide in ethanol.[5][6]

Experimental Protocol (Adapted from Organic Syntheses[6]):

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

-

To this solution, add diethyl malonate, followed by the dropwise addition of 1,3-dibromopropane, maintaining the reaction temperature.

-

After the addition is complete, reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture, remove the ethanol by distillation, and add water to dissolve the inorganic salts.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure diethyl 1,1-cyclobutanedicarboxylate.[7]

Step 2: Selective Monohydrolysis to 1-(Ethoxycarbonyl)cyclobutane-1-carboxylic acid

The next step involves the selective hydrolysis of one of the ester groups of diethyl 1,1-cyclobutanedicarboxylate to yield the corresponding monoacid, 1-(ethoxycarbonyl)cyclobutane-1-carboxylic acid. This can be achieved by using one equivalent of a base, such as sodium hydroxide, in an alcoholic solvent.[8]

Experimental Protocol (Adapted from a similar procedure[8]):

-

Dissolve diethyl 1,1-cyclobutanedicarboxylate in ethanol in a round-bottom flask.

-

Slowly add one equivalent of an aqueous solution of sodium hydroxide with stirring at room temperature.

-

Monitor the reaction progress by TLC to ensure the formation of the monoacid and minimize the formation of the diacid.

-

Once the reaction is complete, remove the ethanol under reduced pressure.

-

Acidify the aqueous residue with a mineral acid (e.g., HCl) to a pH of approximately 2-3.

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain 1-(ethoxycarbonyl)cyclobutane-1-carboxylic acid.

Step 3: Selective Reduction to this compound

The final step is the selective reduction of the carboxylic acid functionality of 1-(ethoxycarbonyl)cyclobutane-1-carboxylic acid to the corresponding primary alcohol, yielding the target compound. This transformation requires a reducing agent that selectively reduces carboxylic acids in the presence of esters. Borane-tetrahydrofuran complex (BH₃·THF) or diisobutylaluminium hydride (DIBAL-H) are potential reagents for this purpose.[9]

Proposed Experimental Protocol:

-

Dissolve 1-(ethoxycarbonyl)cyclobutane-1-carboxylic acid in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction by TLC.

-

Carefully quench the reaction by the slow addition of methanol or water.

-

Remove the solvents under reduced pressure.

-

Partition the residue between an organic solvent and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to give the crude product.

-

Purify the product by column chromatography on silica gel to obtain pure this compound.

Spectroscopic Data

While a complete set of validated spectroscopic data for this compound is not publicly available, the following table outlines the expected characteristic signals based on its structure and data from analogous compounds.

| Spectroscopy | Expected Characteristic Signals |

| ¹H NMR | Signals for the ethyl group (triplet and quartet), methylene protons of the hydroxymethyl group, and protons of the cyclobutane ring.[10][11] |

| ¹³C NMR | Carbonyl carbon of the ester, carbon of the hydroxymethyl group, carbons of the ethyl group, and carbons of the cyclobutane ring. |

| IR | Strong C=O stretching vibration for the ester (around 1730 cm⁻¹), broad O-H stretching for the alcohol (around 3400 cm⁻¹), and C-O stretching vibrations. |

| Mass Spec. | Molecular ion peak (M+) and characteristic fragmentation patterns. |

Applications in Drug Discovery

The incorporation of small, strained ring systems like cyclobutane is a recognized strategy in drug design to explore novel chemical space and improve pharmacological properties.[12][13][14] The rigid, puckered conformation of the cyclobutane ring can orient substituents in well-defined spatial arrangements, potentially leading to enhanced binding affinity and selectivity for biological targets.[1][2]

This compound serves as a versatile building block, offering two distinct points for further chemical modification: the hydroxyl group and the ester functionality. This allows for the synthesis of a diverse library of compounds for screening in various therapeutic areas.

Potential Logical Workflow for Utilizing this Compound in Drug Discovery:

A workflow for the application of the title compound in drug discovery.

While no specific biological activity has been reported for this compound itself, the broader class of cyclobutane-containing molecules has shown promise in various therapeutic areas, including oncology and infectious diseases.[3] Therefore, this compound represents a valuable starting point for the synthesis of novel chemical entities with potential therapeutic applications.

Safety and Handling

Detailed toxicological data for this compound is not available. As with any laboratory chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For specific handling and disposal information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a chemical building block with significant potential in the field of drug discovery. Its synthesis, while not explicitly detailed in the literature, can be reasonably achieved through a multi-step sequence starting from readily available materials. The unique conformational constraints imposed by the cyclobutane ring make this and related compounds attractive scaffolds for the development of novel therapeutics. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in medicinal chemistry.

References

- 1. Regioselective Reduction of 1H-1,2,3-Triazole Diesters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Synthesis of Functionalized Dimethylphosphinoyl Cyclopropanes and Cyclobutanes | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C8H14O3 | CID 15670506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Diethyl 1,1-cyclobutanedicarboxylate Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. prepchem.com [prepchem.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. spectrabase.com [spectrabase.com]

- 11. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Molecular Weight of Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate, a key parameter for various applications in research and pharmaceutical development, including stoichiometric calculations, analytical method development, and chemical synthesis.

Molecular Formula and Structure

The foundational step in determining the molecular weight of a compound is to ascertain its molecular formula. This compound is a cycloalkane derivative with the molecular formula C8H14O3 [1]. This formula indicates that each molecule of the compound is composed of 8 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms.

Calculation of Molecular Weight

The molecular weight (MW) is the sum of the atomic weights of all atoms in a molecule. The calculation is based on the molecular formula and the standard atomic weights of the constituent elements.

The formula for calculating the molecular weight is:

MW = (Number of Carbon atoms × Atomic weight of Carbon) + (Number of Hydrogen atoms × Atomic weight of Hydrogen) + (Number of Oxygen atoms × Atomic weight of Oxygen)

Using the standard atomic weights:

The calculation for this compound is as follows:

MW = (8 × 12.011 g/mol ) + (14 × 1.008 g/mol ) + (3 × 15.999 g/mol ) MW = 96.088 g/mol + 14.112 g/mol + 47.997 g/mol MW ≈ 158.197 g/mol

The commonly cited molecular weight for this compound is 158.19 g/mol [1][12].

Data Presentation

For clarity and ease of comparison, the quantitative data related to the molecular weight determination are summarized in the table below.

| Constituent Element | Symbol | Count in Molecule | Standard Atomic Weight ( g/mol ) | Total Contribution to Molecular Weight ( g/mol ) |

| Carbon | C | 8 | 12.011 | 96.088 |

| Hydrogen | H | 14 | 1.008 | 14.112 |

| Oxygen | O | 3 | 15.999 | 47.997 |

| Total | C8H14O3 | 25 | 158.197 |

Experimental Protocols

The standard atomic weights used in this calculation are determined through meticulous experimental protocols established by the International Union of Pure and Applied Chemistry (IUPAC). These methods typically involve:

-

Mass Spectrometry: This is the primary technique used to determine the masses and relative abundances of the different isotopes of an element.

-

Isotopic Abundance Analysis: The natural abundance of each isotope of an element is measured from various terrestrial sources.

-

Weighted Average Calculation: The standard atomic weight is calculated by taking a weighted average of the masses of its naturally occurring isotopes, with the weighting factor being their respective abundances.

For instance, the atomic weight of carbon is a weighted average of the masses of its stable isotopes, primarily ¹²C and ¹³C[13][14]. Similarly, the atomic weights of hydrogen and oxygen are derived from their isotopic compositions[15][16].

Visualization of Molecular Weight Calculation

The logical workflow for calculating the molecular weight of this compound is illustrated in the following diagram.

References

- 1. This compound | C8H14O3 | CID 15670506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. byjus.com [byjus.com]

- 3. youtube.com [youtube.com]

- 4. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 5. quora.com [quora.com]

- 6. Hydrogen - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. princeton.edu [princeton.edu]

- 10. Oxygen - Wikipedia [en.wikipedia.org]

- 11. Oxygen, atomic [webbook.nist.gov]

- 12. H62566.03 [thermofisher.com]

- 13. Atomic/Molar mass [westfield.ma.edu]

- 14. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 15. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 16. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

Spectroscopic and Synthetic Elucidation of Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a plausible synthetic route for Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on established chemical principles and computational models. This information is intended to serve as a valuable resource for the identification, characterization, and synthesis of this and structurally related molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from standard spectroscopic correlations and computational tools.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.20 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~3.70 | Singlet | 2H | -CH₂ -OH |

| ~2.20 - 2.00 | Multiplet | 4H | Cyclobutane -CH₂ - |

| ~1.90 - 1.70 | Multiplet | 2H | Cyclobutane -CH₂ - |

| ~2.50 | Singlet (broad) | 1H | -OH |

| ~1.25 | Triplet | 3H | -O-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~175.0 | C =O (Ester) |

| ~68.0 | -C H₂-OH |

| ~61.0 | -O-C H₂-CH₃ |

| ~50.0 | Quaternary C (Cyclobutane) |

| ~30.0 | Cyclobutane -C H₂- |

| ~16.0 | Cyclobutane -C H₂- |

| ~14.0 | -O-CH₂-C H₃ |

Table 3: Predicted IR Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Broad | O-H stretch (Alcohol) |

| 2970-2850 | Strong | C-H stretch (Aliphatic) |

| ~1730 | Strong | C=O stretch (Ester) |

| ~1240 | Strong | C-O stretch (Ester) |

| ~1050 | Medium | C-O stretch (Alcohol) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 158 | Moderate | [M]⁺ (Molecular Ion) |

| 129 | Moderate | [M - C₂H₅]⁺ |

| 113 | Strong | [M - OC₂H₅]⁺ |

| 85 | Strong | [M - COOC₂H₅]⁺ |

| 57 | Very Strong | [C₄H₉]⁺ |

Experimental Protocols

This section outlines a detailed methodology for the synthesis and spectroscopic characterization of this compound. The proposed synthesis is based on the reduction of a commercially available precursor, diethyl 1,1-cyclobutanedicarboxylate.

Synthesis of this compound

Reaction Scheme:

Materials:

-

Diethyl 1,1-cyclobutanedicarboxylate

-

Lithium borohydride (LiBH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a solution of diethyl 1,1-cyclobutanedicarboxylate (1 equivalent) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of lithium borohydride (1.1 equivalents) in anhydrous THF via the dropping funnel over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow addition of 1 M HCl.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Spectroscopic Characterization Protocol

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve ~10-20 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃).

-

¹H NMR: Acquire the spectrum on a 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

¹³C NMR: Acquire the proton-decoupled spectrum on a 125 MHz spectrometer. Chemical shifts are reported in ppm relative to the CDCl₃ solvent peak (77.16 ppm).

2. Infrared (IR) Spectroscopy:

-

Sample Preparation: Place a drop of the neat liquid product between two sodium chloride (NaCl) plates to form a thin film.

-

Data Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

3. Mass Spectrometry (MS):

-

Method: Electron Ionization (EI).

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 40-200 amu).

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.

Solubility Profile of Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate is a bifunctional organic molecule featuring both an ester and a primary alcohol functional group attached to a cyclobutane ring. Its unique structure suggests a nuanced solubility profile, making it a compound of interest in various synthetic and pharmaceutical applications. Understanding its solubility in different organic solvents is crucial for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the predicted solubility characteristics of this compound, detailed experimental protocols for solubility determination, and a discussion of the key factors influencing its behavior in various solvent systems.

While specific quantitative solubility data for this compound is not extensively available in published literature, this guide offers a robust framework for its empirical determination and prediction based on its physicochemical properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for understanding its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C8H14O3 | PubChem |

| Molecular Weight | 158.19 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 1195-81-9 | Thermo Fisher Scientific[1] |

| Appearance | Combustible liquid | PubChem[2] |

| Computed XLogP3 | 0.6 | PubChem[2] |

Predicted Solubility in Organic Solvents

The solubility of a compound is governed by the principle of "like dissolves like."[3] The molecular structure of this compound contains both polar and non-polar regions, which will dictate its solubility in various organic solvents.

-

Polar Functional Groups: The presence of a hydroxyl (-OH) group allows for hydrogen bonding with polar protic solvents like alcohols (e.g., ethanol, methanol).[4][5] The ester group (-COOEt) is polar and can participate in dipole-dipole interactions with a range of polar solvents.[6][7]

-

Non-Polar Moiety: The cyclobutane ring and the ethyl group contribute to the non-polar character of the molecule, suggesting some solubility in non-polar solvents (e.g., hexane, toluene).[5]

Based on these structural features, a qualitative solubility profile can be predicted:

-

High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as in lower-chain alcohols like methanol and ethanol, which can engage in hydrogen bonding.

-

Moderate Solubility: Likely in moderately polar solvents like ethyl acetate, acetone, and dichloromethane, where dipole-dipole interactions will be the primary mode of solvation.

-

Low Solubility: Expected in highly non-polar solvents such as hexane and cyclohexane, as the polar functional groups will hinder dissolution.

The balance between the polar hydroxyl and ester groups and the non-polar hydrocarbon framework will ultimately determine the precise solubility.[4] As the carbon chain length of a molecule increases, its solubility in polar solvents tends to decrease.[1]

Experimental Protocol for Solubility Determination

For precise and quantitative solubility data, experimental determination is necessary. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[8]

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound

-

Selected organic solvents (e.g., ethanol, ethyl acetate, hexane)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid is crucial to ensure equilibrium is reached.[8]

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Sample Collection and Preparation:

-

Allow the vial to stand undisturbed at the constant temperature to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the analytical instrument.

-

Analyze the standard solutions and the diluted sample using a suitable analytical method (e.g., HPLC, GC) to determine the concentration of the solute in the saturated solution.

-

-

Calculation:

-

Construct a calibration curve from the data obtained from the standard solutions.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.[8]

Experimental Workflow

Caption: Workflow for the experimental determination of solubility.

Conclusion

While quantitative data on the solubility of this compound in organic solvents is sparse, its molecular structure provides a solid basis for predicting its solubility behavior. The presence of both polar, hydrogen-bonding functional groups and a non-polar hydrocarbon core suggests a versatile solubility profile. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable methodology. This technical guide serves as a valuable resource for researchers and professionals working with this compound, enabling informed solvent selection and facilitating its application in various scientific endeavors.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. tutorchase.com [tutorchase.com]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. 15.7 Physical Properties of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 7. 25.5 Esters – Structure, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 8. benchchem.com [benchchem.com]

A Technical Guide to Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate is a bifunctional organic molecule belonging to the class of cyclobutane derivatives. Possessing both an ester and a primary alcohol functional group attached to a quaternary carbon center, this compound serves as a valuable building block in organic synthesis. Its rigid cyclobutane scaffold and orthogonally reactive functional groups make it an attractive intermediate for the synthesis of more complex molecules, including spirocyclic systems and compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, properties, and documented applications of this compound, with a focus on experimental details relevant to researchers in the field of drug discovery and development.

Synthesis and Reaction Mechanisms

The first documented synthesis of this compound appears in the scientific literature as a key intermediate in the preparation of various chemical entities. One of the earliest and most cited methods for its preparation is the Reformatsky reaction.

A key synthetic route to this compound involves the reaction of ethyl cyclobutanecarboxylate with paraformaldehyde, a process that has been detailed in various patents. For instance, a 2011 patent describes the synthesis of the corresponding methyl ester, which follows a similar pathway. More recent patents from 2021 also outline methods for preparing cyclobutane-containing compounds, highlighting the ongoing interest in this structural motif.

The general synthetic approach involves the formation of an enolate from a cyclobutane carboxylate ester, which then acts as a nucleophile, attacking an electrophilic source of formaldehyde. This reaction creates the characteristic 1-hydroxymethyl-1-carboxylate substitution pattern on the cyclobutane ring.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing experimental setups, purification procedures, and for predicting the compound's behavior in various solvent systems.

| Property | Value | Source |

| Molecular Formula | C8H14O3 | PubChem[1] |

| Molecular Weight | 158.19 g/mol | PubChem[1] |

| CAS Number | 1195-81-9 | PubChem[1] |

| Appearance | Not specified, likely a liquid | Inferred |

| Boiling Point | Not reported | |

| Melting Point | Not reported | |

| Density | Not reported | |

| Solubility | Not explicitly reported, but likely soluble in common organic solvents | Inferred |

| IUPAC Name | This compound | PubChem[1] |

| InChI Key | PWMQFMMZBJUHID-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | CCOC(=O)C1(CCC1)CO | PubChem[1] |

Experimental Protocols

Synthesis of this compound via Reformatsky-type Reaction

This protocol is a generalized procedure based on the principles of the Reformatsky reaction, which is a common method for the synthesis of β-hydroxy esters.[2][3][4]

Materials:

-

Ethyl 2-bromocyclobutanecarboxylate

-

Zinc dust (activated)

-

Paraformaldehyde

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add zinc dust. The zinc is activated by stirring with a small amount of 1 M HCl, followed by decanting the acid, washing with water, ethanol, and finally diethyl ether, and then drying under vacuum.

-

Reaction Setup: The flask is placed under an inert atmosphere (e.g., nitrogen or argon). Anhydrous THF is added to the flask.

-

Initiation: A small amount of ethyl 2-bromocyclobutanecarboxylate is added to the zinc suspension. The mixture may need to be gently heated to initiate the reaction, which is indicated by the disappearance of the zinc's shiny surface and the formation of a cloudy solution.

-

Addition of Reactants: Once the reaction has started, a solution of the remaining ethyl 2-bromocyclobutanecarboxylate and paraformaldehyde in anhydrous THF is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is heated at reflux for an additional 1-2 hours to ensure complete consumption of the starting materials.

-

Work-up: The reaction mixture is cooled to room temperature and then poured into a beaker containing ice and 1 M HCl. The mixture is stirred until the excess zinc has dissolved.

-

Extraction: The aqueous mixture is transferred to a separatory funnel and extracted three times with diethyl ether or ethyl acetate.

-

Washing: The combined organic extracts are washed sequentially with saturated aqueous NaHCO3 solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO4 or Na2SO4, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Logical Relationship of Synthetic Steps

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

Cyclobutane-containing motifs are of increasing interest in medicinal chemistry. The rigid, three-dimensional nature of the cyclobutane ring can be advantageous for ligand-receptor interactions, offering a way to explore chemical space beyond traditional flat, aromatic systems. The incorporation of a cyclobutane scaffold can also improve metabolic stability and other pharmacokinetic properties of a drug candidate.

This compound, with its two distinct functional groups, is a versatile starting material for the synthesis of more elaborate cyclobutane-containing molecules. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or it can be used in ether or ester formation. This functional group handle allows for the straightforward introduction of the cyclobutane moiety into a larger molecular framework.

While there are no major drugs that are directly synthesized from this specific starting material, the cyclobutane motif is present in a number of biologically active compounds. The principles of its synthesis and functionalization are therefore highly relevant to drug discovery programs that aim to incorporate this structural feature.

Signaling Pathway Context (Hypothetical)

Should a drug candidate synthesized from this compound be developed, it would likely target a specific protein in a signaling pathway implicated in a disease. For example, it could be an inhibitor of a kinase, a protease, or it could be an agonist or antagonist of a G-protein coupled receptor. The following diagram illustrates a generic signaling pathway that such a compound might modulate.

Caption: Hypothetical signaling pathway modulated by a drug candidate.

Safety and Handling

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

-

H227: Combustible liquid[1]

-

H315: Causes skin irritation[1]

-

H319: Causes serious eye irritation[1]

-

H335: May cause respiratory irritation[1]

Standard laboratory safety precautions should be taken when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area, preferably in a fume hood.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. While it does not have a storied history of a singular "discovery," its utility is demonstrated in its application as an intermediate in the synthesis of more complex molecules. Its straightforward preparation and the presence of two orthogonal functional groups make it an important tool for medicinal chemists and researchers in drug discovery who are interested in exploring the chemical space of cyclobutane-containing compounds. A thorough understanding of its synthesis, properties, and handling is essential for its effective and safe use in the laboratory.

References

The Strategic Role of Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate in the Synthesis of Advanced Fluorinated Building Blocks

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate is a versatile bifunctional building block that has garnered significant attention in medicinal chemistry and drug discovery. Its unique cyclobutane scaffold, combined with the presence of both an ester and a primary alcohol, provides a valuable starting point for the synthesis of a diverse array of more complex molecules. This is particularly true for the creation of fluorinated cyclobutane derivatives, which are of high interest due to the beneficial effects of fluorine incorporation on the pharmacokinetic and pharmacodynamic properties of drug candidates. This technical guide details the pivotal role of this compound in the synthesis of α-(fluoromethyl)- and α-(difluoromethyl)-substituted cyclobutane building blocks, providing a comprehensive overview of the synthetic pathway, detailed experimental protocols, and quantitative data.

Synthetic Pathway Overview

The primary application of this compound in this context is as a precursor for the synthesis of 1-(fluoromethyl)cyclobutanamine and its corresponding carboxylic acid. The synthetic strategy involves a four-step reaction sequence:

-

Swern Oxidation: The primary alcohol of the starting material is oxidized to the corresponding aldehyde.

-

Fluorination: The hydroxyl group is first converted to a good leaving group (mesylate) and then displaced by a fluoride ion.

-

Alkaline Hydrolysis: The ethyl ester is saponified to the corresponding carboxylic acid.

-

Modified Curtius Rearrangement: The carboxylic acid is converted to the corresponding amine.

This sequence provides a reliable method for the introduction of a fluoromethyl group onto the cyclobutane ring, leading to the formation of valuable building blocks for further elaboration in drug discovery programs.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthetic pathway, based on established literature methods.[1][2]

Step 1: Swern Oxidation of this compound

This procedure outlines the oxidation of the primary alcohol to an aldehyde.

Reagents and Materials:

-

This compound

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Standard glassware for anhydrous reactions

Procedure:

-

A solution of oxalyl chloride (1.2 eq) in anhydrous DCM is cooled to -78 °C under an inert atmosphere.

-

A solution of DMSO (2.2 eq) in anhydrous DCM is added dropwise to the oxalyl chloride solution, maintaining the temperature at -78 °C. The mixture is stirred for 30 minutes.

-

A solution of this compound (1.0 eq) in anhydrous DCM is added dropwise to the reaction mixture at -78 °C. The resulting mixture is stirred for 1 hour.

-

Triethylamine (5.0 eq) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 1 hour.

-

The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude ethyl 1-formylcyclobutane-1-carboxylate, which can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 1-(fluoromethyl)cyclobutane-1-carboxylate via Mesylation and Fluorination

This two-part procedure first activates the hydroxyl group as a mesylate, followed by nucleophilic substitution with fluoride.

Part A: Mesylation

Reagents and Materials:

-

This compound

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

To a solution of this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C is added methanesulfonyl chloride (1.2 eq) dropwise.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature.

-

The reaction is monitored by TLC until completion.

-

The reaction mixture is washed with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude mesylate.

Part B: Fluorination

Reagents and Materials:

-

Crude ethyl 1-((methylsulfonyloxy)methyl)cyclobutane-1-carboxylate

-

Tetramethylammonium fluoride (TMAF)

-

Toluene, anhydrous

Procedure:

-

The crude mesylate is dissolved in anhydrous toluene.

-

Tetramethylammonium fluoride (1.5 eq) is added, and the mixture is heated to reflux.

-

The reaction is monitored by GC-MS. Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield ethyl 1-(fluoromethyl)cyclobutane-1-carboxylate.

Step 3: Alkaline Hydrolysis of Ethyl 1-(fluoromethyl)cyclobutane-1-carboxylate

This procedure describes the saponification of the ethyl ester to the carboxylic acid.

Reagents and Materials:

-

Ethyl 1-(fluoromethyl)cyclobutane-1-carboxylate

-

Lithium hydroxide (or Sodium hydroxide)

-

Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid (HCl)

Procedure:

-

To a solution of ethyl 1-(fluoromethyl)cyclobutane-1-carboxylate (1.0 eq) in a mixture of THF and water is added lithium hydroxide (2.0 eq).

-

The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

The THF is removed under reduced pressure.

-

The aqueous solution is washed with diethyl ether to remove any unreacted starting material.

-

The aqueous layer is acidified to pH 2-3 with 1 M HCl.

-

The product is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give 1-(fluoromethyl)cyclobutane-1-carboxylic acid.

Step 4: Modified Curtius Rearrangement of 1-(fluoromethyl)cyclobutane-1-carboxylic acid

This one-pot procedure converts the carboxylic acid to the corresponding amine hydrochloride via an isocyanate intermediate.

Reagents and Materials:

-

1-(fluoromethyl)cyclobutane-1-carboxylic acid

-

Diphenylphosphoryl azide (DPPA)

-

Triethylamine (TEA)

-

tert-Butanol

-

Toluene

-

Hydrochloric acid (in dioxane)

Procedure:

-

A mixture of 1-(fluoromethyl)cyclobutane-1-carboxylic acid (1.0 eq), triethylamine (1.2 eq), and diphenylphosphoryl azide (1.1 eq) in toluene is heated to reflux.

-

After the formation of the acyl azide is complete, tert-butanol (1.5 eq) is added, and the mixture is refluxed until the isocyanate is fully converted to the Boc-protected amine (monitored by TLC).

-

The reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is dissolved in a suitable solvent (e.g., ethyl acetate) and treated with an excess of hydrochloric acid in dioxane.

-

The mixture is stirred at room temperature to effect deprotection.

-

The resulting precipitate is collected by filtration, washed with diethyl ether, and dried to afford 1-(fluoromethyl)cyclobutan-1-amine hydrochloride.

Quantitative Data

The following table summarizes the reported yields for the key transformations in the synthesis of 1-(fluoromethyl)cyclobutanamine hydrochloride from this compound.[1]

| Reaction Step | Product | Overall Yield |

| Mesylation, Fluorination, and Hydrolysis | 1-(fluoromethyl)cyclobutane-1-carboxylic acid | 38% (from this compound) |

| Modified Curtius Rearrangement and Deprotection | 1-(fluoromethyl)cyclobutan-1-amine hydrochloride | 55% (from 1-(fluoromethyl)cyclobutane-1-carboxylic acid) |

Visualizations

The following diagrams illustrate the synthetic pathway and the mechanisms of the key reactions.

Caption: Synthetic pathway to 1-(fluoromethyl)cyclobutan-1-amine HCl.

References

A Professional Guide to Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate: Synthesis, Characterization, and Application as a Key Pharmaceutical Intermediate

Executive Summary: Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate (CAS: 1195-81-9) is a bifunctional synthetic building block of increasing importance in pharmaceutical development. The strategic incorporation of its cyclobutane core offers medicinal chemists a valuable tool to impart unique three-dimensional geometries, enhance metabolic stability, and explore novel intellectual property space. This guide provides a comprehensive technical overview of this intermediate, detailing its physicochemical properties, robust synthetic methodologies, and critical role in the construction of complex active pharmaceutical ingredients (APIs). Authored for researchers, chemists, and drug development professionals, this document synthesizes field-proven insights with authoritative data to serve as a practical resource in modern medicinal chemistry.

The Strategic Value of the Cyclobutane Moiety in Medicinal Chemistry

The cyclobutane ring, once considered a synthetic curiosity, is now a strategically important motif in drug design.[1][2][3] Its inclusion in a drug candidate can confer several advantageous properties:

-

Conformational Restriction: The puckered, three-dimensional structure of the cyclobutane ring restricts the rotational freedom of appended substituents, locking them into well-defined spatial orientations. This can lead to higher binding affinity and selectivity for a biological target.[1][4]

-

Improved Metabolic Stability: Compared to more flexible alkyl chains or larger rings, the strained cyclobutane scaffold can be less susceptible to metabolic degradation by enzymes such as cytochrome P450s, potentially improving a drug's pharmacokinetic profile.[2]

-

Novelty and Intellectual Property: The use of cyclobutane scaffolds provides access to novel chemical matter, allowing for the development of drug candidates with strong patent positions.[5]

-

Aryl Group Bioisostere: The cyclobutane ring can serve as a non-planar bioisostere for phenyl rings, reducing the planarity of a molecule and often improving properties like solubility while maintaining key binding interactions.[2]

This compound is a particularly valuable building block because it is bifunctional. It possesses a primary alcohol and an ethyl ester at a quaternary center, providing two distinct and orthogonal handles for subsequent chemical transformations in the synthesis of complex APIs.

Physicochemical and Spectroscopic Profile

A thorough understanding of the intermediate's properties is critical for its effective use and quality control.

Key Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [6] |

| CAS Number | 1195-81-9 | [6][7] |

| Molecular Formula | C₈H₁₄O₃ | [6] |

| Molecular Weight | 158.19 g/mol | [6] |

| Appearance | Combustible liquid | [6] |

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:

-

H227: Combustible liquid[6]

-

H315: Causes skin irritation[6]

-

H319: Causes serious eye irritation[6]

-

H335: May cause respiratory irritation[6]

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this material. Work should be conducted in a well-ventilated fume hood.

Predicted Spectroscopic Data

-

¹H NMR (Proton NMR):

-

Ethyl Ester (CH₂): A quartet at ~4.1-4.2 ppm, coupled to the methyl triplet.

-

Ethyl Ester (CH₃): A triplet at ~1.2-1.3 ppm, coupled to the methylene quartet.

-

Hydroxymethyl (CH₂OH): A singlet or doublet (depending on coupling to the -OH proton) at ~3.5-3.7 ppm.

-

Hydroxymethyl (-OH): A broad singlet, variable chemical shift (~1.5-3.0 ppm).

-

Cyclobutane Ring Protons: A series of multiplets between ~1.8-2.4 ppm.

-

-

¹³C NMR (Carbon NMR):

-

Ester Carbonyl (C=O): A peak around ~175 ppm.

-

Quaternary Carbon (C-COOEt, CH₂OH): A peak around ~50-55 ppm.

-

Ethyl Ester (O-CH₂): A peak around ~61 ppm.

-

Hydroxymethyl (CH₂OH): A peak around ~65-70 ppm.

-

Cyclobutane Ring (CH₂): Peaks in the range of ~20-35 ppm.

-

Ethyl Ester (CH₃): A peak around ~14 ppm.

-

-

IR (Infrared) Spectroscopy:

-

O-H Stretch: A broad absorption band around 3400 cm⁻¹.

-

C-H Stretch: Absorptions just below 3000 cm⁻¹.

-

Ester C=O Stretch: A strong, sharp absorption around 1720-1735 cm⁻¹.

-

C-O Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region.

-

Synthesis and Manufacturing Considerations

A robust and scalable synthesis is paramount for any commercially viable pharmaceutical intermediate. The most logical and field-proven approach begins with the readily available diethyl malonate.

Retrosynthetic Analysis & Workflow

The synthesis can be envisioned in two primary steps: the formation of the cyclobutane ring system followed by selective functional group manipulation.

Caption: Retrosynthetic pathway for the target intermediate.

Synthetic Workflow Diagram

Caption: High-level workflow for the synthesis of the target intermediate.

Detailed Experimental Protocols

Step 1: Synthesis of Diethyl cyclobutane-1,1-dicarboxylate (CAS: 3779-29-1)

This procedure is adapted from established methods for the alkylation of malonic esters.[8][9]

-

Causality: The reaction leverages the acidity of the α-protons of diethyl malonate. A strong base, sodium ethoxide, is used to generate the nucleophilic enolate, which then undergoes a double Sₙ2 reaction with 1,3-dibromopropane. The first alkylation is followed by an in-situ intramolecular cyclization to form the stable four-membered ring. Using strictly anhydrous conditions is critical to prevent quenching of the enolate and hydrolysis of the esters.[9]

-

Protocol:

-

To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel under an inert atmosphere (N₂ or Ar), add absolute ethanol.

-

Carefully add sodium metal in portions to generate a solution of sodium ethoxide.

-

Cool the solution and add diethyl malonate dropwise via the addition funnel.

-

After the addition is complete, add 1,3-dibromopropane dropwise at a rate that maintains a gentle reflux.

-

Once the addition is complete, heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture, and neutralize with a mild acid.

-

Perform a workup by partitioning the mixture between water and an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude residue by vacuum distillation to yield pure Diethyl cyclobutane-1,1-dicarboxylate.[10][11]

-

Step 2: Selective Mono-Reduction to this compound

-

Causality: The key to this step is selectivity. A strong reducing agent like LiAlH₄ would reduce both ester groups to the corresponding diol. A milder reagent is required. Sodium borohydride (NaBH₄) is typically not strong enough to reduce esters. However, its reactivity can be enhanced by the addition of a Lewis acid or co-solvent. A common and effective system is NaBH₄ in the presence of lithium chloride (LiCl) in a mixed solvent system like THF/ethanol. The lithium ion coordinates to the carbonyl oxygen, increasing its electrophilicity and allowing for selective reduction of one ester group while the other remains intact.

-

Protocol:

-

In a dry flask under an inert atmosphere, dissolve Diethyl cyclobutane-1,1-dicarboxylate and lithium chloride in a mixture of anhydrous THF and ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) portion-wise, maintaining the temperature below 10 °C.

-

After the addition, allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC or GC-MS to confirm the disappearance of starting material and the formation of the mono-alcohol product.

-

Carefully quench the reaction by the slow addition of an acidic solution (e.g., 1 M HCl) at 0 °C.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the final product using flash column chromatography on silica gel to yield this compound with high purity.

-

Applications in Active Pharmaceutical Ingredient (API) Synthesis

The utility of a pharmaceutical intermediate is best demonstrated through its successful incorporation into an API. While specific, publicly disclosed syntheses directly using this intermediate are often proprietary, its structural motif is present in numerous patented compounds, particularly in oncology and immunology. For instance, it serves as a key building block for inhibitors of KRAS, a critical oncogene target.

Case Study: Synthesis of a KRAS G12D Inhibitor Precursor

This intermediate is a precursor for advanced heterocyclic structures used in the development of KRAS inhibitors, such as those described in recent patent literature.[12] The hydroxymethyl group provides a handle for building out complex side chains, while the ester can be hydrolyzed and used in amide bond formations.

Illustrative Synthetic Pathway

The following diagram illustrates a plausible, generalized pathway where the intermediate is elaborated into a more complex heterocyclic system, a common strategy in modern drug discovery.

Caption: Generalized synthetic route from the intermediate to an advanced API core.

-

Expertise in Action: In this pathway, the alcohol is first converted to a better leaving group (e.g., a tosylate) to prepare it for a later nucleophilic substitution or cyclization step. The ester is then hydrolyzed to the carboxylic acid. This acid is then coupled with a suitable amine-containing fragment using standard peptide coupling reagents (like HATU), forming a key amide bond. Finally, an intramolecular cyclization reaction, driven by the previously installed leaving group, forges the final heterocyclic ring system of the API core. This strategic, multi-step sequence demonstrates the versatility imparted by the intermediate's two orthogonal functional groups.

Conclusion and Future Outlook

This compound is more than just a simple building block; it is an enabling tool for modern medicinal chemistry. Its unique combination of a conformationally rigid cyclobutane core and versatile, orthogonal functional groups allows for the efficient construction of complex, three-dimensional molecules. As drug discovery programs continue to target challenging proteins and seek novel chemical space, the demand for sophisticated intermediates like this one will undoubtedly grow. The robust synthetic pathways and clear characterization data presented in this guide provide researchers with the foundational knowledge required to confidently incorporate this high-value intermediate into their next generation of innovative pharmaceutical candidates.

References

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lifechemicals.com [lifechemicals.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | C8H14O3 | CID 15670506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - C8H14O3 | CSCS00000732475 [chem-space.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Diethyl 1,1-cyclobutanedicarboxylate | C10H16O4 | CID 77410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Diethyl 1,1-cyclobutanedicarboxylate, 95% | Fisher Scientific [fishersci.ca]

- 12. CN119156393A - ç¯ç¶ååç©åå ¶å¶å¤æ¹æ³åå»è¯ç¨é - Google Patents [patents.google.com]

Potential Biological Activity of Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the potential biological activity of Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate based on documented activities of structurally related cyclobutane derivatives. To date, no direct experimental studies on the biological effects of this compound have been identified in publicly available literature. Therefore, the information presented herein is for informational and theoretical purposes only and should guide future research, not be interpreted as established fact.

Introduction

The cyclobutane moiety is a four-membered carbocyclic ring that, despite its inherent ring strain, is found in a variety of natural products and synthetic molecules with significant biological activities.[1][2] Its unique conformational properties and metabolic stability have made it an attractive scaffold in medicinal chemistry.[3] this compound is a synthetic compound whose biological profile has not been explicitly elucidated. This whitepaper aims to explore the potential biological activities of this molecule by examining the established pharmacological effects of other cyclobutane-containing compounds. The structural alerts within this compound, namely the cyclobutane core, the ester, and the hydroxymethyl group, may contribute to a range of interactions with biological targets.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1.[3]

| Property | Value | Reference |

| Molecular Formula | C8H14O3 | [3] |

| Molecular Weight | 158.19 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| CAS Number | 1195-81-9 | [3] |

| Synonyms | Cyclobutanecarboxylic acid, 1-(hydroxymethyl)-, ethyl ester | [3] |

Potential Biological Activities Based on Structurally Related Compounds

While no direct data exists for the target molecule, the broader family of cyclobutane derivatives has been shown to exhibit a range of biological activities. These activities provide a foundation for hypothesizing the potential therapeutic applications of this compound.

Anti-inflammatory and Analgesic Activity

Several studies have reported the anti-inflammatory and analgesic properties of compounds containing a cyclobutane ring. For instance, certain derivatives of 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate have demonstrated potent anti-inflammatory and analgesic effects, in some cases exceeding the activity of commercial drugs like Piroxicam and Meloxicam.[4]

Anticancer Activity

The cyclobutane scaffold has been incorporated into novel anticancer agents. Researchers have designed and synthesized cyclobutane-based β3 integrin antagonists as a new class of ligand-mimetic antagonists for cancer therapy.[1][3][5] These compounds aim to inhibit the Arg-Gly-Asp (RGD)-binding family of integrin receptors, which are key to cancer proliferation and metastasis.[3] Additionally, 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4 have been evaluated for their cytotoxic properties in human cancer cell lines.[6][7]

Antimicrobial Activity

Cyclobutane-containing alkaloids isolated from various natural sources have demonstrated strong antibacterial and antimicrobial activities.[8] This suggests that the cyclobutane motif can be a key pharmacophore for the development of new antimicrobial agents.

Postulated Mechanisms of Action

Based on the activities of related compounds, several potential mechanisms of action for this compound can be postulated.

Inhibition of Integrin Signaling

Should the molecule act as an integrin antagonist, it could interfere with cell-extracellular matrix adhesion and signaling. This could be particularly relevant in cancer, where integrins like αvβ3 are associated with disease progression and metastasis.[3]

Caption: Hypothetical inhibition of integrin signaling pathway.

Proposed Synthetic Workflow

The synthesis of this compound is not widely detailed in the literature. However, a plausible synthetic route can be proposed based on established organic chemistry principles, such as the synthesis of other cyclobutane derivatives.[9]

Caption: A potential synthetic workflow for the target compound.

Experimental Protocols for Future Studies

To elucidate the biological activity of this compound, a series of in vitro and in vivo experiments would be necessary. The following are suggested protocols based on the potential activities discussed.

In Vitro Cytotoxicity Assay

-

Objective: To determine the cytotoxic effects of the compound on various cancer cell lines.

-

Methodology:

-

Culture human cancer cell lines (e.g., HepG2, SK-N-DZ) in appropriate media.[6]

-

Seed cells into 96-well plates and allow them to adhere overnight.

-

Treat cells with a range of concentrations of this compound for 48-72 hours.

-

Assess cell viability using a resazurin-based assay or MTT assay.[6]

-

Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line.

-

Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

-

Objective: To evaluate the in vivo anti-inflammatory activity.

-

Methodology:

-

Use adult male Wistar rats or Swiss albino mice.

-

Administer this compound orally or intraperitoneally at various doses.

-

After 1 hour, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Calculate the percentage inhibition of edema compared to a control group.

-

Conclusion and Future Directions

While there is currently no direct evidence for the biological activity of this compound, the extensive research on related cyclobutane derivatives suggests a high potential for this compound to possess valuable pharmacological properties, particularly in the areas of oncology and inflammation. The unique structural features of the cyclobutane ring warrant further investigation of this and similar molecules.

Future research should focus on:

-

Synthesis and Characterization: Developing a robust and scalable synthesis for this compound and its analogs.

-

In Vitro Screening: Performing a broad panel of in vitro assays to identify potential biological targets and activities.

-

In Vivo Studies: Conducting animal studies to evaluate the efficacy, toxicity, and pharmacokinetic profile of the compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of related compounds to understand the key structural features required for biological activity.

By systematically exploring the potential of this compound, new avenues for the development of novel therapeutics may be uncovered.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - C8H14O3 | CSCS00000732475 [chem-space.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. DSpace [bradscholars.brad.ac.uk]

- 6. Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

Conformational Analysis and Stability of Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate is a substituted cyclobutane derivative with potential applications in medicinal chemistry and materials science. Understanding its three-dimensional structure and conformational stability is crucial for predicting its physicochemical properties, biological activity, and reactivity. This technical guide provides an in-depth analysis of the conformational landscape of this molecule. Due to the limited availability of direct experimental data for this specific compound, this guide draws upon established principles of cyclobutane stereochemistry and the conformational analysis of analogous 1,1-disubstituted cyclobutane systems. It outlines the theoretical puckered conformations, the probable energetic preferences, and details the experimental and computational methodologies that are essential for a comprehensive conformational and stability assessment.

Introduction to Cyclobutane Conformation

The cyclobutane ring is characterized by significant ring strain, which is a combination of angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions between adjacent substituents). To alleviate this torsional strain, the cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation.[1][2] This puckering leads to two distinct substituent positions on each carbon atom: axial and equatorial.

The puckered conformations of cyclobutane are in rapid equilibrium at room temperature. For substituted cyclobutanes, the substituents can influence the energetics of this equilibrium. In the case of 1,1-disubstituted cyclobutanes, the two substituents on the same carbon atom will occupy one pseudo-axial and one pseudo-equatorial position in the puckered ring. The relative steric bulk of these substituents plays a significant role in determining the preferred conformation.

Conformational Analysis of this compound

For this compound, the C1 carbon is substituted with an ethyl carboxylate group (-COOCH₂CH₃) and a hydroxymethyl group (-CH₂OH). The cyclobutane ring will adopt a puckered conformation, and these two substituents will be positioned pseudo-axially and pseudo-equatorially.

Two primary puckered conformations are possible, interconverting through a planar transition state. In one conformation, the ethyl carboxylate group is pseudo-axial and the hydroxymethyl group is pseudo-equatorial. In the other, the positions are reversed. The relative stability of these two conformers will be determined by the steric interactions of the axial substituent with the other atoms in the ring. Generally, the conformer with the bulkier group in the equatorial position is more stable to minimize 1,3-diaxial interactions.[3] In this molecule, the ethyl carboxylate group is sterically more demanding than the hydroxymethyl group. Therefore, the conformer with the ethyl carboxylate group in the pseudo-equatorial position is expected to be the more stable one.

Quantitative Conformational Data (Hypothetical)

Table 1: Calculated Relative Energies of Conformers

| Conformer | Substituent Positions | Relative Energy (kcal/mol) | Population at 298 K (%) |

| A | -COOCH₂CH₃ (pseudo-equatorial), -CH₂OH (pseudo-axial) | 0.00 | ~70-80 |

| B | -COOCH₂CH₃ (pseudo-axial), -CH₂OH (pseudo-equatorial) | 0.8 - 1.2 | ~20-30 |

| Planar TS | - | 4.0 - 5.0 | < 0.01 |

Table 2: Key Geometric Parameters (Hypothetical) for the Most Stable Conformer (A)

| Parameter | Value |

| Puckering Angle (θ) | 25° - 35° |

| C1-C2 Bond Length | 1.54 - 1.56 Å |

| C2-C3 Bond Length | 1.54 - 1.56 Å |

| C1-C2-C3 Bond Angle | 88° - 90° |

| Dihedral Angle (H-C2-C3-H) | 20° - 30° |

Experimental and Computational Protocols

A combination of experimental and computational techniques is necessary for a thorough conformational analysis.[4][5]

Experimental Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Protocol: ¹H and ¹³C NMR spectra are recorded in a suitable solvent (e.g., CDCl₃, DMSO-d₆) at various temperatures.

-

Analysis: Coupling constants (³JHH) between vicinal protons on the cyclobutane ring are measured. The magnitude of these coupling constants is related to the dihedral angle between the protons via the Karplus equation, providing information about the ring puckering. Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximities between protons, helping to distinguish between axial and equatorial substituents. Low-temperature NMR can be used to "freeze out" the conformational equilibrium and observe the individual conformers.

-

-

X-ray Crystallography:

-

Protocol: Single crystals of the compound are grown and subjected to X-ray diffraction analysis.

-

Analysis: This technique provides the precise solid-state conformation of the molecule, including bond lengths, bond angles, and dihedral angles. While this represents the conformation in the crystalline state, it provides a crucial benchmark for computational models.

-

Computational Methods

-

Molecular Mechanics (MM):

-

Protocol: A suitable force field (e.g., MMFF94, OPLS) is used to perform a conformational search to identify low-energy conformers.

-

Analysis: This method is computationally inexpensive and useful for exploring the potential energy surface and identifying a set of starting conformations for higher-level calculations.

-

-

Density Functional Theory (DFT):

-

Protocol: Geometry optimization and frequency calculations are performed for the identified conformers using a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, cc-pVTZ).[6]

-

Analysis: DFT provides accurate geometries and relative energies of the conformers and the transition states connecting them. Calculated NMR chemical shifts and coupling constants can be compared with experimental data for validation.

-

-